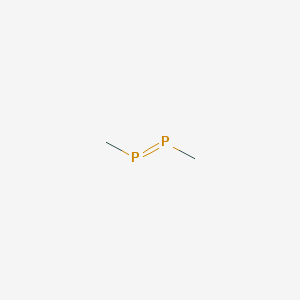
Methyl(methylphosphanylidene)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(methylphosphanylidene)phosphane is an organophosphorus compound with the formula CH₃P=PME It is a member of the phosphine family, which are compounds containing phosphorus atoms bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl(methylphosphanylidene)phosphane can be synthesized through several methods. One common approach involves the reaction of methylphosphine with methyl iodide in the presence of a base. The reaction proceeds as follows: [ \text{KPH}_2 + \text{MeI} \rightarrow \text{MePH}_2 + \text{KI} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods to those used in laboratory synthesis. The use of Grignard reagents and organometallic reagents is common in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Methyl(methylphosphanylidene)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methylphosphonous acid. [ \text{MePH}_2 + \text{O}_2 \rightarrow \text{MeP(H)O}_2\text{H} ]
Protonation: It protonates to give the phosphonium ion. [ \text{MePH}_2 + \text{H}^+ \rightarrow \text{MePH}_3^+ ]
Deprotonation: With strong bases, it can be deprotonated to give methyl phosphide derivatives. [ \text{MePH}_2 + \text{KOH} \rightarrow \text{K[MePH]} + \text{H}_2\text{O} ]
Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, acids for protonation, and strong bases like potassium hydroxide for deprotonation .
Major Products: The major products formed from these reactions include methylphosphonous acid, phosphonium ions, and methyl phosphide derivatives .
Aplicaciones Científicas De Investigación
Methyl(methylphosphanylidene)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis, aiding in the synthesis of various organic compounds
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of materials with unique properties, such as luminescent copper complexes and porous organic ligands
Mecanismo De Acción
The mechanism by which methyl(methylphosphanylidene)phosphane exerts its effects involves its ability to form stable phosphorus-centered radicals. These radicals participate in various chemical reactions, including the formation of phosphorus-carbon bonds. The compound’s reactivity is influenced by the stabilization of these radicals through p-d bonding and the presence of strong bases or oxidizing agents .
Comparación Con Compuestos Similares
Methylphosphine (CH₃PH₂): A simpler organophosphorus compound with similar reactivity but fewer applications.
Triphenylphosphine (PPh₃): A widely used ligand in organometallic chemistry with different steric and electronic properties.
Dimethylphosphine (CH₃)₂PH: Another related compound with two methyl groups attached to the phosphorus atom.
Uniqueness: Methyl(methylphosphanylidene)phosphane is unique due to its ability to form stable phosphorus-centered radicals and its versatility in various chemical reactions. Its applications in catalysis, material science, and potential pharmaceutical uses set it apart from other similar compounds .
Propiedades
Número CAS |
90550-54-2 |
|---|---|
Fórmula molecular |
C2H6P2 |
Peso molecular |
92.02 g/mol |
Nombre IUPAC |
methyl(methylphosphanylidene)phosphane |
InChI |
InChI=1S/C2H6P2/c1-3-4-2/h1-2H3 |
Clave InChI |
ZYYRJQXHLPNALE-UHFFFAOYSA-N |
SMILES canónico |
CP=PC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















